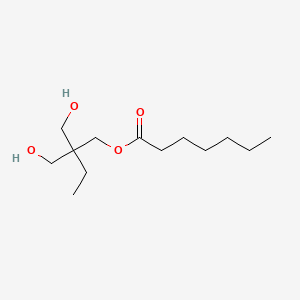
2,2-Bis(hydroxymethyl)butyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(hydroxymethyl)butyl heptanoate is an organic compound with the molecular formula C13H26O4. It is an ester derived from heptanoic acid and 2,2-bis(hydroxymethyl)butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl heptanoate can be synthesized through the esterification reaction between heptanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Heptanoic acid+2,2-bis(hydroxymethyl)butanol→2,2-Bis(hydroxymethyl)butyl heptanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of azeotropic distillation can help remove water formed during the reaction, further driving the equilibrium towards product formation.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(hydroxymethyl)butyl heptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Heptanoic acid and 2,2-bis(hydroxymethyl)butanol.
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2,2-Bis(hydroxymethyl)butyl heptanoate has several applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism of action of 2,2-bis(hydroxymethyl)butyl heptanoate involves its interaction with various molecular targets and pathways. The ester bond can undergo hydrolysis, releasing the active components, heptanoic acid and 2,2-bis(hydroxymethyl)butanol. These components can then participate in further biochemical reactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis(hydroxymethyl)propyl heptanoate
- 2,2-Bis(hydroxymethyl)butyl octanoate
- 2,2-Bis(hydroxymethyl)butyl hexanoate
Uniqueness
2,2-Bis(hydroxymethyl)butyl heptanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its hydroxyl groups and ester functionality make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
94616-59-8 |
|---|---|
Fórmula molecular |
C13H26O4 |
Peso molecular |
246.34 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)butyl heptanoate |
InChI |
InChI=1S/C13H26O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15/h14-15H,3-11H2,1-2H3 |
Clave InChI |
OCELHTPLFGWCNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OCC(CC)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


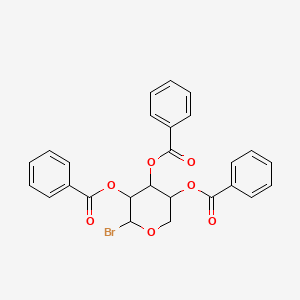
![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)
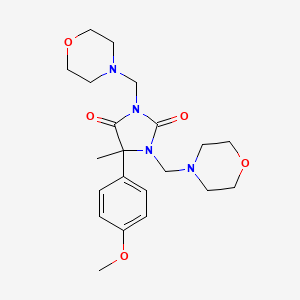

![N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14154786.png)

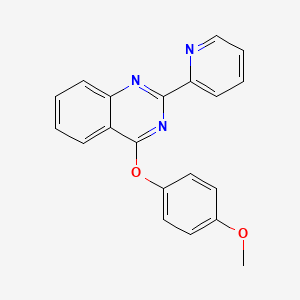

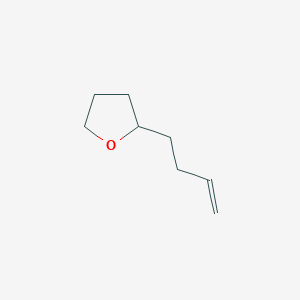
![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
![2-Allyl-6-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14154843.png)
![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)
